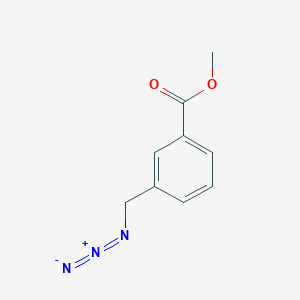

Methyl 3-(azidomethyl)benzoate

Description

Methyl 3-(azidomethyl)benzoate is a methyl ester derivative of benzoic acid featuring an azidomethyl (-CH₂N₃) substituent at the meta position (C3) of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the azide group, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

methyl 3-(azidomethyl)benzoate |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-3-7(5-8)6-11-12-10/h2-5H,6H2,1H3 |

InChI Key |

GODLXLJGPJGHMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes regioselective [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts, forming 1,4-disubstituted 1,2,3-triazoles.

| Reaction Conditions | Products | Yield |

|---|---|---|

| CuSO₄·5H₂O, sodium ascorbate, H₂O/THF | Methyl 3-(1,2,3-triazolylmethyl)benzoate | 85–92% |

This reaction is widely used in bioconjugation and polymer chemistry due to its high efficiency and selectivity.

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to a primary amine.

Mechanism :

-

Step 1: Azide + PPh₃ → Iminophosphorane

-

Step 2: Hydrolysis → NH₂-substituted derivative + Ph₃P=O

| Reagent | Product | Application |

|---|---|---|

| PPh₃, H₂O/MeOH | Methyl 3-(aminomethyl)benzoate | Amine precursor for drug synthesis |

Reduction Reactions

The azide group can be reduced to an amine under controlled conditions:

| Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, RT | Methyl 3-(aminomethyl)benzoate | 90–95% |

| Lithium Aluminum Hydride | LiAlH₄, anhydrous ether, 0°C | Methyl 3-(aminomethyl)benzoate | 75–80% |

Thermal Decomposition

At elevated temperatures (>100°C), the azide undergoes decomposition to generate a nitrile via the release of nitrogen gas:

| Conditions | Product | Byproduct |

|---|---|---|

| 120°C, inert atmosphere | Methyl 3-(cyanomethyl)benzoate | N₂ |

Strain-Promoted Cycloadditions

In copper-free click chemistry, the azide reacts with strained cycloalkynes (e.g., dibenzocyclooctyne) via a [3+2] mechanism. This is critical for bioorthogonal labeling.

Example :

Reaction with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (3) yields bis-cycloadducts:

| Substrate | Product | Yield |

|---|---|---|

| Diyne 3 + Methyl 3-(azidomethyl)benzoate | trans-Bis-cycloadduct 6e | 45.8% |

Nucleophilic Substitution

The azidomethyl group can participate in SN2 reactions with nucleophiles (e.g., thiols, amines):

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium Thiophenoxide | DMF, 60°C, 12 h | Methyl 3-(phenylthiomethyl)benzoate |

Photochemical Reactions

UV irradiation induces nitrene formation, enabling C–H insertion or dimerization:

| Application | Outcome |

|---|---|

| Polymer crosslinking | Enhanced material stability |

Comparison with Similar Compounds

Research Findings and Data

Antimicrobial Activity

Transition metal complexes of 3-methyl benzoate derivatives (e.g., Cu(II) and Co(II) complexes) show moderate-to-strong activity against E. coli and S. aureus .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(azidomethyl)benzoate, and how can reaction parameters be optimized?

- Methodological Answer : this compound (CAS 180863-54-1) can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., methyl 3-(bromomethyl)benzoate) with sodium azide. Optimization includes controlling reaction temperature (40–60°C), solvent polarity (e.g., DMF or acetone), and stoichiometric excess of NaN₃ to minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- FT-IR : Confirm the azide group via a strong absorption band near 2100 cm⁻¹ (N₃ stretch).

- NMR : ¹H NMR should show a singlet for the methyl ester (~3.9 ppm) and a triplet for the azidomethyl CH₂ group (~4.3 ppm, J = 6 Hz). ¹³C NMR will display the carbonyl carbon at ~167 ppm.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases and ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ at m/z 208.1) .

Advanced Research Questions

Q. What strategies are effective for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition onset temperatures. Couple with GC-MS or FT-IR evolved gas analysis to detect volatile byproducts (e.g., nitrogen gas, methyl benzoate derivatives). Kinetic studies using isothermal methods can model degradation rates under storage conditions (e.g., 4°C vs. ambient) .

Q. How can this compound be applied in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation?

- Methodological Answer : The azide group enables "click chemistry" with terminal alkynes. Key parameters:

- Catalyst : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to accelerate reaction rates and reduce side products.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of biomolecules.

- Stoichiometry : Maintain a 1:1.2 ratio of azide to alkyne for complete conversion. Monitor reaction progress via TLC or fluorescence assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and which methods are suitable?

- Methodological Answer : Common impurities include unreacted precursors (e.g., methyl 3-(bromomethyl)benzoate) and hydrolysis byproducts. Use ultra-high-performance liquid chromatography (UHPLC) with a photodiode array detector (PDA) for high-resolution separation. For azide-containing impurities, employ charged aerosol detection (CAD) to quantify non-UV-active species. Validate methods per ICH Q2(R1) guidelines, ensuring limits of detection (LOD) < 0.1% .

Q. How does the electronic environment of the azidomethyl group influence reactivity in photochemical or catalytic applications?

- Methodological Answer : The electron-withdrawing ester group adjacent to the azidomethyl moiety polarizes the N₃ group, increasing its electrophilicity. Computational studies (DFT calculations) can map electron density distribution and predict reaction sites. Experimentally, compare reaction rates with analogs (e.g., methyl 3-(aminomethyl)benzoate) under UV irradiation or catalytic hydrogenation to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.